molecular formula C48H38O12 B3056835 D-Mannitol, hexabenzoate CAS No. 7462-41-1

D-Mannitol, hexabenzoate

Cat. No.: B3056835
CAS No.: 7462-41-1
M. Wt: 806.8 g/mol
InChI Key: LDCRTWOPHMRXIF-UHFFFAOYSA-N
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Description

D-Mannitol, hexabenzoate is a chemical compound with the molecular formula C48H38O12. It is a derivative of D-mannitol, a naturally occurring sugar alcohol. The compound is characterized by the presence of six benzoate groups attached to the mannitol backbone. This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Mannitol, hexabenzoate typically involves the esterification of D-mannitol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

D-Mannitol+6Benzoic AcidD-Mannitol, hexabenzoate+6Water\text{D-Mannitol} + 6 \text{Benzoic Acid} \rightarrow \text{this compound} + 6 \text{Water} D-Mannitol+6Benzoic Acid→D-Mannitol, hexabenzoate+6Water

The reaction conditions, such as temperature and reaction time, are optimized to achieve maximum yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistent quality and yield. The purification of the product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

D-Mannitol, hexabenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield D-mannitol and benzoic acid.

    Oxidation: The compound can be oxidized to form corresponding benzoate derivatives.

    Substitution: The benzoate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophilic reagents under controlled conditions.

Major Products

Scientific Research Applications

D-Mannitol, hexabenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of D-Mannitol, hexabenzoate is primarily related to its chemical structure. The benzoate groups can interact with various molecular targets, influencing the compound’s reactivity and stability. In biological systems, the compound may interact with enzymes and other proteins, affecting their function and activity. The exact pathways and molecular targets involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    D-Mannitol: The parent compound, a simple sugar alcohol.

    D-Mannitol, hexanoate: Another ester derivative with hexanoate groups.

    D-Mannitol, hexadecanoate: An ester derivative with hexadecanoate groups.

Uniqueness

D-Mannitol, hexabenzoate is unique due to the presence of six benzoate groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other derivatives may not be as effective .

Properties

IUPAC Name

2,3,4,5,6-pentabenzoyloxyhexyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H38O12/c49-43(33-19-7-1-8-20-33)55-31-39(57-45(51)35-23-11-3-12-24-35)41(59-47(53)37-27-15-5-16-28-37)42(60-48(54)38-29-17-6-18-30-38)40(58-46(52)36-25-13-4-14-26-36)32-56-44(50)34-21-9-2-10-22-34/h1-30,39-42H,31-32H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCRTWOPHMRXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(C(C(C(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H38O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80322813
Record name D-Mannitol, hexabenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

806.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7462-41-1
Record name D-Mannitol, hexabenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402081
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Mannitol, hexabenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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